![molecular formula C12H20Br2S2 B14642210 [1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide CAS No. 52780-77-5](/img/structure/B14642210.png)
[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide: is a chemical compound with a unique structure that includes a phenylene group linked to two methylene groups, each of which is bonded to a dimethylsulfanium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide typically involves the reaction of 1,4-bis(bromomethyl)benzene with dimethyl sulfide. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium groups back to sulfides.
Substitution: The bromide ions can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dimethyl sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfonium salts, which are intermediates in various chemical reactions.
Biology: In biological research, [1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide is studied for its potential as a biochemical tool to modify proteins and nucleic acids.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which [1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide exerts its effects involves the interaction of the sulfonium groups with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tetramethylthiuram disulfide: A compound with similar sulfur-containing groups.
Dimethyl sulfoxide (DMSO): A related compound with a sulfoxide group instead of a sulfonium group.
Sulfonium salts: A broad class of compounds with similar sulfonium groups.
Uniqueness: [1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide is unique due to its specific structure, which includes a phenylene group linked to two methylene groups, each bonded to a dimethylsulfanium group. This structure imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
52780-77-5 |
|---|---|
Formule moléculaire |
C12H20Br2S2 |
Poids moléculaire |
388.2 g/mol |
Nom IUPAC |
[4-(dimethylsulfoniomethyl)phenyl]methyl-dimethylsulfanium;dibromide |
InChI |
InChI=1S/C12H20S2.2BrH/c1-13(2)9-11-5-7-12(8-6-11)10-14(3)4;;/h5-8H,9-10H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
QNOMTMOVDBDTAK-UHFFFAOYSA-L |
SMILES canonique |
C[S+](C)CC1=CC=C(C=C1)C[S+](C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
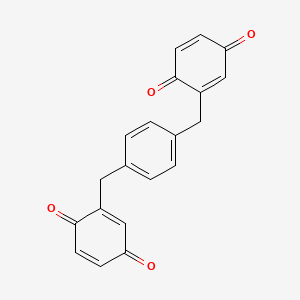
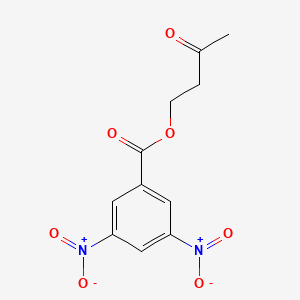
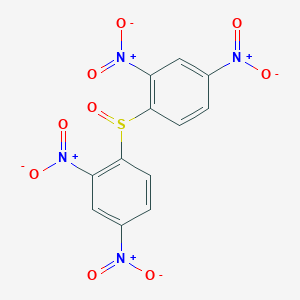
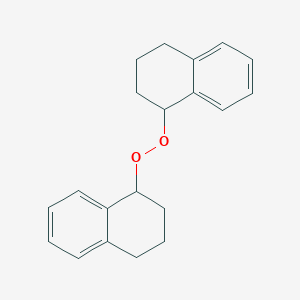
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)


![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)


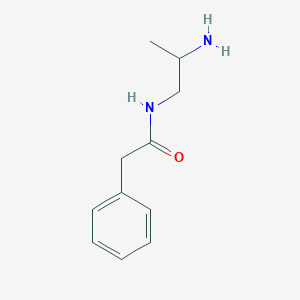
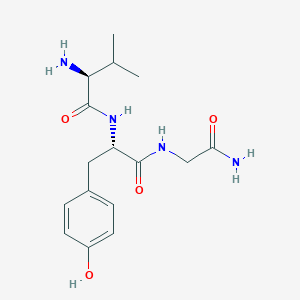
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
